Palbociclib Impurity 025

pharmaceutical formulation stability degradation impurity monitoring solid dosage form development

Stability studies risk incomplete ICH degradation profiles when N-formyl degradants go unmonitored. Palbociclib Impurity 025 is the patent-cited N-formyl degradant critical for stability-indicating HPLC/UHPLC method validation of solid oral dosage forms. • Excipient compatibility: Quantify Maillard reaction-driven degradant formation using ≥95% HPLC-pure reference material to guide formulation optimization. • Regulatory readiness: USP-cataloged Pharmaceutical Analytical Impurity (PAI) grade supports ANDA/NDA impurity limit justification. • Supply assurance: Available with full characterization data (COA, NMR, MS) for immediate global dispatch.

Molecular Formula C25H29N7O3
Molecular Weight 475.553
CAS No. 2174002-16-3
Cat. No. B2608714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib Impurity 025
CAS2174002-16-3
Molecular FormulaC25H29N7O3
Molecular Weight475.553
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C
InChIInChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)
InChIKeyKVICSWHDXLNVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Palbociclib Impurity 025 (CAS 2174002-16-3): Product Profile and Regulatory Relevance


Palbociclib Impurity 025 (CAS 2174002-16-3), also designated as N-Formyl Palbociclib or Palbociclib N-Aldehyde , is a well-characterized process-related impurity and potential degradant of the CDK4/6 inhibitor palbociclib [1]. Its molecular formula is C25H29N7O3 (MW 475.54) , and it features an N-formyl modification at the piperazine ring of the parent drug scaffold. Commercially available reference standards typically exhibit ≥95% purity as determined by HPLC , and USP offers a cataloged Pharmaceutical Analytical Impurity (PAI) grade material . This compound is explicitly referenced in patent literature as a degradation impurity relevant to the development of stabilized palbociclib solid dosage forms [2].

Palbociclib Impurity 025 (CAS 2174002-16-3): Why In-Class Compounds Are Not Interchangeable


Palbociclib impurity reference standards cannot be arbitrarily substituted without compromising analytical validity and regulatory compliance. While multiple palbociclib-related impurities exist, Palbociclib Impurity 025 represents a structurally distinct N-formyl derivative that is explicitly cited in patent literature as a degradation impurity of concern in solid oral formulations [1]. Generic palbociclib impurity mixtures or uncharacterized analogs lack the requisite documentation of origin (synthetic vs. degradative), defined purity thresholds, and formulation-specific stability data [2]. Substituting an untargeted impurity standard introduces the risk of misidentifying or failing to quantify this specific N-formyl species during stability-indicating method validation, potentially leading to erroneous shelf-life determinations or missed degradation trends. The following quantitative evidence establishes the specific contexts in which this compound provides non-substitutable analytical utility.

Palbociclib Impurity 025 (CAS 2174002-16-3): Head-to-Head Comparative Evidence for Procurement Decisions


Degradation Behavior in Solid Oral Formulations: Palbociclib Impurity 025 vs. Untargeted Impurity Monitoring

Palbociclib Impurity 025 is specifically identified as a degradation impurity in palbociclib solid preparations, and its formation can be suppressed through formulation optimization. In a stability study of an optimized palbociclib solid preparation stored under accelerated conditions (60°C, 75% relative humidity for 10 days), no increase in the N-formyl palbociclib impurity level was observed [1]. This contrasts with the default expectation that untargeted impurity monitoring methods, which may not be specifically validated for the N-formyl species, could fail to detect or accurately quantify this particular degradant under similar stressed conditions, potentially masking formulation instability.

pharmaceutical formulation stability degradation impurity monitoring solid dosage form development

Synthetic Route Efficiency: Palbociclib Impurity 025 vs. Alternative Laboratory Synthesis Methods

A patented preparation method for N-formyl palbociclib (Impurity 025) achieves product yields of ≥50% and purities of ≥90% [1]. This yield and purity profile, while modest, is defined in the context of a specific, scalable route intended for laboratory preparation of the reference material. The method's reported simplicity and suitability for rapid laboratory-scale synthesis [1] provide a defined benchmark against which alternative synthetic approaches (e.g., using different formylating agents or conditions) could be compared, though no direct comparative data with other specific synthetic protocols are provided in the source.

impurity reference standard synthesis N-formylation yield laboratory-scale preparation

Commercially Available Reference Standard Purity: Palbociclib Impurity 025 vs. Pharmacopeial Requirements

Commercially available Palbociclib Impurity 025 is routinely provided with ≥95% purity as determined by HPLC . USP also offers this compound as a Pharmaceutical Analytical Impurity (PAI) material . While this purity level meets the typical acceptance criteria for non-pharmacopeial impurity reference standards used in method development and validation, it is important to note that this represents a vendor-specified purity rather than a direct comparative advantage over other impurities, which are often supplied at similar purity specifications. The value lies in the availability of this specific N-formyl entity with defined purity for targeted analytical applications.

reference standard purity HPLC analysis quality control

Palbociclib Impurity 025 (CAS 2174002-16-3): Targeted Application Scenarios for Scientific and Industrial Use


Stability-Indicating Method Development for Palbociclib Solid Dosage Forms

Palbociclib Impurity 025 is the specific N-formyl degradant identified in patent literature as relevant to the stability of palbociclib solid preparations [1]. Analytical scientists developing or validating stability-indicating HPLC/UHPLC methods for palbociclib tablets or capsules should incorporate this impurity as a reference standard to ensure the method can resolve and accurately quantify this formulation-specific degradation product [1]. Failure to include this targeted impurity may result in an incomplete assessment of the drug product's degradation profile under ICH stability conditions.

Formulation Screening and Excipient Compatibility Studies

As demonstrated in patent data, the formation of Palbociclib Impurity 025 can be suppressed through formulation optimization [1]. Formulation scientists screening excipients or manufacturing processes for palbociclib solid dosage forms can use this impurity standard to quantitatively assess the impact of formulation variables on the generation of this specific N-formyl degradant. This allows for data-driven selection of stabilizing excipients and processing conditions.

Reference Standard for ANDA/NDA Impurity Profiling and Quality Control

For generic drug developers preparing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for palbociclib products, Palbociclib Impurity 025 serves as a critical reference standard for demonstrating adequate control of this specific impurity [1]. USP's cataloging of this compound as a Pharmaceutical Analytical Impurity (PAI) further supports its use in regulatory submissions to establish impurity limits and validate analytical procedures for batch release and stability testing.

In-House Synthesis and Characterization of N-Formyl Impurity for Method Development

Laboratories with synthetic capabilities may opt to prepare Palbociclib Impurity 025 in-house using the patented method, which reports yields of ≥50% and purities of ≥90% [1]. This scenario is particularly relevant when larger quantities of the impurity are required for extensive method development or when commercial sourcing is constrained by lead times or cost. The documented synthetic protocol provides a benchmark for assessing the feasibility and efficiency of in-house preparation versus procurement from commercial vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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